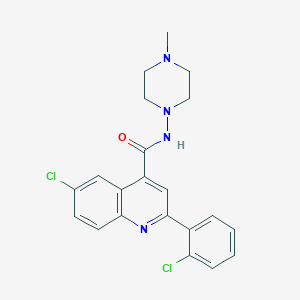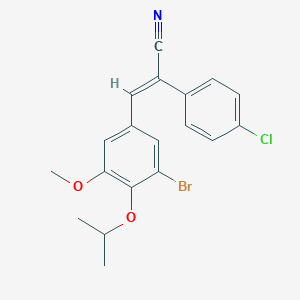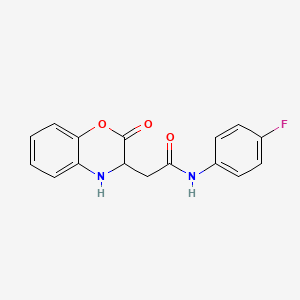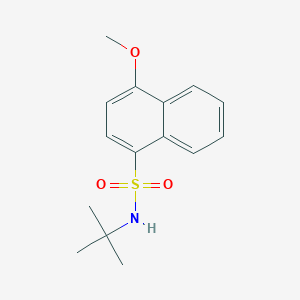
6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline and piperazine derivatives often involves multi-step reactions with specific reagents to introduce or modify functional groups. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine demonstrates a sophisticated synthesis route involving ester condensation, saponification, decarboxylation, and substitution reactions to achieve the desired compound (Wang et al., 1995). These methodologies are crucial for the synthesis of complex molecules, including 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide, by allowing for targeted modifications of the molecular scaffold.
Molecular Structure Analysis
The molecular structure of compounds like 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide can be characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. Studies on related compounds, such as 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, utilize these techniques to determine molecular geometries, electron distribution, and reactive sites, providing insights into how these molecular features contribute to the compound's properties and potential reactivity (Murugesan et al., 2021).
Chemical Reactions and Properties
Quinoline and piperazine derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For instance, their reactivity under electrochemical conditions has been studied, revealing mechanisms of reduction and the influence of molecular structure on electrochemical behavior (Srinivasu et al., 1999). Such insights are valuable for understanding the chemical behavior of 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide in various environments and applications.
Physical Properties Analysis
The physical properties of quinoline and piperazine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For example, the study of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate highlights the importance of substituents and molecular conformation on the compound's physical characteristics (Anthal et al., 2018). These properties are essential for determining the compound's stability, formulation, and application potential.
Chemical Properties Analysis
The chemical properties of quinoline and piperazine compounds, such as reactivity, stability, and interactions with biological molecules, are central to their potential applications. Research into compounds like 6-chloro-2(1-piperazinyl) quinoxaline (CPQ) provides valuable data on their interaction with biological systems, offering insights into the chemical behavior of similar compounds in biological contexts (Lotti et al., 1978).
科学的研究の応用
Electrochemical Studies
Electrochemical behavior of similar compounds has been explored to understand their reduction mechanisms and acid-base equilibria. For instance, electrochemical studies on related quinoline carboxylic acids and their precursors provide insights into their electrochemical reduction mechanisms, highlighting the role of resonance isomerism and aromaticity (K. Srinivasu et al., 1999).
Spectroscopic and DFT Studies
Spectroscopic techniques and density functional theory (DFT) calculations offer detailed structural and electronic properties. A study synthesized and characterized 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, providing insights into its molecular structure, energy levels, and reactive sites for potential biological activity (Arul Murugesan et al., 2021).
Molecular Docking and Biological Activity
Molecular docking studies are crucial for predicting the interaction between compounds and biological targets. For example, new quinoxalinecarbonitrile derivatives were synthesized and evaluated for their hypoxic-cytotoxic activities, identifying potent compounds through molecular docking and biological assays (M. Ortega et al., 2000).
Antimicrobial Studies
The synthesis and evaluation of antimicrobial activities are significant for developing new therapeutic agents. Research into amide derivatives of quinolone showed varied antibacterial activities against different bacterial strains, contributing to the pool of potential antimicrobial agents (N. Patel et al., 2007).
Synthesis and Pharmacological Activities
Design and synthesis of novel compounds provide a basis for the development of drugs with specific pharmacological activities. Work on 2-substituted 4-phenylquinolines aimed at potential antidepressant drugs showcases the importance of structural modifications in enhancing biological activity (A. Alhaider et al., 1985).
特性
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O/c1-26-8-10-27(11-9-26)25-21(28)17-13-20(15-4-2-3-5-18(15)23)24-19-7-6-14(22)12-16(17)19/h2-7,12-13H,8-11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZISFWBSPKFFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)

![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)